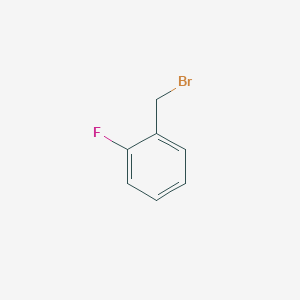

2-Fluorobenzyl bromide

Description

Propriétés

IUPAC Name |

1-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196240 | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-48-0 | |

| Record name | 2-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromo-o-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-o-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Fluorobenzyl Bromide

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-Fluorobenzyl bromide (CAS No. 446-48-0). It is intended for professionals in research, development, and manufacturing who utilize this versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Core Chemical Properties and Identifiers

2-Fluorobenzyl bromide is a key building block in organic chemistry, valued for its ability to introduce the 2-fluorobenzyl moiety into various molecular structures.[1] Its reactivity is central to the synthesis of complex, biologically active compounds.[1]

| Identifier | Value |

| CAS Number | 446-48-0[1][2][3] |

| Molecular Formula | C₇H₆BrF[1][3][4][5] |

| Molecular Weight | 189.02 g/mol [3][4][5] |

| Synonyms | α-Bromo-2-fluorotoluene, 1-(Bromomethyl)-2-fluoro-benzene, o-Fluorobenzyl bromide[1][2][5] |

| InChI Key | FFWQLZFIMNTUCZ-UHFFFAOYSA-N[3] |

| SMILES | FC1=CC=CC=C1CBr[3] |

Physical and Spectroscopic Data

The compound is typically a clear liquid, though its color can range from colorless to light brown or yellow.[1][2][3][4] It is characterized as a lachrymatory substance, meaning it can cause tearing.[3]

| Property | Value |

| Appearance | Clear, colorless to light yellow/brown liquid[1][2][3][4] |

| Boiling Point | 84-85 °C at 15 mmHg[2][3] |

| Density | 1.567 g/mL at 25 °C[1][3][4] |

| Refractive Index | n20/D 1.552[3] |

| Flash Point | 82 °C (179.6 °F) - closed cup[2] |

| Solubility | Slightly soluble in Chloroform and Methanol[3] |

| Spectroscopic Data | NMR, IR, and Mass Spectrometry data are available.[5][6] |

Reactivity and Stability

2-Fluorobenzyl bromide is stable under recommended storage conditions but is sensitive to moisture.[2][4] It is a combustible liquid and its vapors may form explosive mixtures with air.[2][4]

| Parameter | Details |

| Stability | Stable at room temperature in closed containers; moisture sensitive[2][4] |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, steel, metals, moisture, and water[2][4] |

| Hazardous Decomposition | Upon combustion or thermal decomposition, it may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF)[2][4] |

| Reactivity | Reacts with water to form toxic fumes.[4] It readily undergoes nucleophilic substitution reactions, making it a valuable alkylating agent.[1] |

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of a variety of high-value molecules. Its application spans multiple sectors, including pharmaceuticals, agrochemicals, and materials science.[1][7]

-

Pharmaceuticals: It serves as a key intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders.[1] A notable application is in the synthesis of the antiplatelet agent prasugrel.

-

Organic Synthesis: It is widely used for creating fluorinated compounds and as an alkylating agent for molecules like 8-alkylated imidazolo[1,2-a]pyrimid-5-ones.[1]

-

Agrochemicals: It is applied in the formulation of pesticides and herbicides.[1]

-

Material Science: The compound is utilized in producing specialty polymers and materials where fluorine incorporation enhances chemical resistance and thermal stability.[1]

Experimental Protocols and Safety

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Fluorobenzyl bromide. It is classified as corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[2][3]

Hazard Identification

| Hazard Class | GHS Codes | Signal Word |

| Skin Corrosion/Irritation (Category 1B) | H314 | Danger [2] |

| Serious Eye Damage/Irritation (Category 1) | H314 | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | |

| Flammable Liquids (Category 4) | H227 |

Personal Protective Equipment (PPE)

A comprehensive respiratory protection program should be followed.[4]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[2][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][4]

Handling and Storage

-

Handling: Use only in a well-ventilated area or in a closed system.[2][4] Do not breathe vapors or mist.[2] Avoid contact with eyes, skin, and clothing.[4] Wash hands thoroughly after handling.[2][4] Keep away from heat, sparks, open flames, and other sources of ignition.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][4] Keep containers tightly closed and store protected from moisture, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[2][3][4] Store in a corrosives area.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.[2]

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]

-

Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[2][4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2][4]

Firefighting and Spill Response

-

Firefighting: In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4] Use water spray to keep fire-exposed containers cool. DO NOT use water directly on the material as it reacts to liberate acidic gas.[2][4]

-

Spill and Leak Cleanup: Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2] Collect the material into suitable, closed containers for disposal.[2] Remove all sources of ignition and ensure adequate ventilation.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Fluorobenzyl bromide | 446-48-0 [chemicalbook.com]

- 4. 2-Fluorobenzyl bromide(446-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Fluorobenzyl bromide [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2-Fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, experimental protocols, and purification methods, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

2-Fluorobenzyl bromide (CAS No: 446-48-0) is a substituted aromatic halide widely utilized in organic synthesis. Its utility stems from the presence of a reactive benzyl (B1604629) bromide moiety, which readily participates in nucleophilic substitution reactions, and a fluorine atom on the benzene (B151609) ring, which can influence the biological activity and physicochemical properties of the target molecules. This guide explores the two principal methods for its synthesis: the free-radical bromination of 2-fluorotoluene (B1218778) and the nucleophilic substitution of 2-fluorobenzyl alcohol.

Synthetic Pathways

The preparation of 2-fluorobenzyl bromide can be approached through two main synthetic strategies, each with its own set of advantages and considerations.

Pathway 1: Free-Radical Bromination of 2-Fluorotoluene

This is the most common and direct method for the synthesis of 2-fluorobenzyl bromide. It involves the selective bromination of the methyl group of 2-fluorotoluene via a free-radical chain mechanism. This can be achieved using various brominating agents and initiation methods.

Caption: Free-Radical Bromination of 2-Fluorotoluene.

Pathway 2: Nucleophilic Substitution of 2-Fluorobenzyl Alcohol

An alternative route involves the conversion of 2-fluorobenzyl alcohol to the corresponding bromide. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group and subsequently displaced by a bromide ion.

Caption: Nucleophilic Substitution of 2-Fluorobenzyl Alcohol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-fluorobenzyl bromide. While specific literature examples for the direct synthesis of 2-fluorobenzyl bromide are limited, the following protocols are based on well-established methods for benzylic bromination and alcohol substitution, adapted for this specific target molecule.

Method 1: Bromination of 2-Fluorotoluene with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction.

Experimental Workflow:

Caption: Experimental workflow for NBS bromination.

Procedure:

-

To a solution of 2-fluorotoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-bromosuccinimide (1.1 eq.).

-

A catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq.), is then added to the mixture.

-

The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC or GC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Method 2: Bromination of 2-Fluorotoluene with Bromine and UV Light

This classic method employs elemental bromine as the brominating agent with initiation by UV light.

Procedure:

-

2-Fluorotoluene is dissolved in a non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

-

The solution is heated to reflux while being irradiated with a UV lamp.

-

A solution of bromine (1.0 eq.) in the same solvent is added dropwise to the refluxing mixture.

-

The reaction is monitored by the disappearance of the bromine color and by TLC or GC analysis.

-

Upon completion, the reaction mixture is cooled and washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water and brine washes.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by vacuum distillation.

Method 3: Bromination of 2-Fluorobenzyl Alcohol with Phosphorus Tribromide (PBr₃)

This method is suitable for converting the alcohol functionality to a bromide.

Procedure:

-

2-Fluorobenzyl alcohol (1.0 eq.) is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane (B109758) and cooled in an ice bath.

-

Phosphorus tribromide (0.4 eq.) is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude 2-fluorobenzyl bromide is purified by vacuum distillation.

Data Presentation

The following tables summarize the key reaction parameters and outcomes for the synthesis of 2-fluorobenzyl bromide and its analogs, based on literature data for similar reactions.

Table 1: Synthesis of Fluorinated Benzyl Bromides via Bromination of Fluorotoluenes

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-Difluorotoluene | HBr (40%), H₂O₂ (30%) | Light | Dichloromethane | 10 | 90.3 | 99.3 (GC) | CN102070398A |

| 2-Bromo-6-fluorotoluene | HBr (40%), H₂O₂ (30%) | Light | Dichloromethane | 2-30 | 88.9 | 95.6 (GC) | CN102070420A |

| 4-Bromo-2-fluorotoluene | Bromine | UV Light | Neat | 2 | 64.1-76.9 | >99 | CN1157812A |

Table 2: Physical and Spectroscopic Data of 2-Fluorobenzyl Bromide

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrF | |

| Molecular Weight | 189.02 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-85 °C / 15 mmHg | [2] |

| Density | 1.567 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.552 | [2] |

| ¹H NMR (CDCl₃) | δ 7.45-7.05 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Br) | [3] |

Purification and Characterization

Purification Logic:

Caption: Purification workflow for 2-Fluorobenzyl Bromide.

The primary method for purifying 2-fluorobenzyl bromide is vacuum distillation .[2] This technique is essential due to the compound's relatively high boiling point at atmospheric pressure, which could lead to decomposition. Distillation under reduced pressure allows for boiling at a lower temperature, preserving the integrity of the molecule.

Characterization:

The identity and purity of the synthesized 2-fluorobenzyl bromide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the aromatic and benzylic protons, with characteristic chemical shifts and splitting patterns.[3] ¹³C NMR will show the expected number of carbon signals.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-H stretching of the aromatic ring and the CH₂ group, as well as the C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of the final product.

Safety Considerations

-

2-Fluorobenzyl bromide is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. It should be handled with extreme care.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Radical initiators like AIBN can be explosive under certain conditions. They should be handled and stored according to safety guidelines.

-

Reactions involving refluxing solvents should be conducted with appropriate fire safety precautions.

This guide provides a foundational understanding of the synthesis and preparation of 2-fluorobenzyl bromide. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions.

References

2-Fluorobenzyl bromide molecular structure and weight

An In-depth Technical Guide on 2-Fluorobenzyl Bromide: Molecular Structure and Weight

This guide provides a detailed analysis of the molecular structure and weight of 2-Fluorobenzyl bromide, a compound frequently utilized in organic synthesis and pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Formula

2-Fluorobenzyl bromide, also known by its synonyms α-bromo-2-fluorotoluene or 1-(bromomethyl)-2-fluorobenzene, is an organic halogen compound.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with a fluorine atom at the second position and a bromomethyl group at the first position.

The molecular formula for 2-Fluorobenzyl bromide is C₇H₆BrF .[1][2][3][4] This formula indicates that each molecule is composed of seven carbon atoms, six hydrogen atoms, one bromine atom, and one fluorine atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The determination of an accurate molecular weight is crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

Quantitative Data Summary

The table below details the calculation of the molecular weight of 2-Fluorobenzyl bromide based on the standard atomic weights of its constituent elements.

| Constituent Element | Chemical Symbol | Quantity of Atoms | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904[5][6][7] | 79.904 |

| Fluorine | F | 1 | 18.998[8][9] | 18.998 |

| Total | 15 | 189.027 |

Note: The standard atomic weights for Carbon and Hydrogen are conventional values derived from their natural isotopic abundances.[10][11][12][13]

Various sources report the molecular weight of 2-Fluorobenzyl bromide as 189.02 g/mol , 189.025 g/mol , or 189.03 g/mol .[1][2][4] The calculated value of 189.027 amu is consistent with these figures.

Molecular Structure Visualization

The spatial arrangement of atoms and chemical bonds in 2-Fluorobenzyl bromide dictates its chemical properties and reactivity. The structure is characterized by a planar benzene ring with two substituents. The bromomethyl group is a key reactive site, particularly for nucleophilic substitution reactions.

Below is a two-dimensional diagram representing the molecular structure of 2-Fluorobenzyl bromide, generated using the Graphviz DOT language.

References

- 1. 2-Fluorobenzyl bromide [webbook.nist.gov]

- 2. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. #9 - Fluorine - F [hobart.k12.in.us]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Atomic/Molar mass [westfield.ma.edu]

- 13. youtube.com [youtube.com]

Spectroscopic Analysis of 2-Fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-fluorobenzyl bromide. It includes a detailed presentation of spectral data, experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-fluorobenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 2-fluorobenzyl bromide is typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₂ (Benzylic) | ~4.5 | s | - |

| Ar-H (Aromatic) | ~7.0-7.5 | m | - |

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects and coupling to the fluorine atom. The values presented are approximate.

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| CH₂ (Benzylic) | ~30-35 |

| C-Br (Aromatic) | ~124 (doublet, J≈15 Hz) |

| C-F (Aromatic) | ~161 (doublet, J≈245 Hz) |

| C-H (Aromatic) | ~115-131 |

| C (ipso to CH₂Br) | ~135 (doublet, J≈5 Hz) |

Disclaimer: These ¹³C NMR chemical shifts are estimations and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-fluorobenzyl bromide, as provided by the NIST WebBook, exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~1600, ~1480, ~1450 | Aromatic C=C Bending | Medium-Strong |

| ~1220 | C-F Stretch | Strong |

| ~1240 | CH₂ Wag | Medium |

| ~680 | C-Br Stretch | Medium |

Experimental Protocols

NMR Spectroscopy

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 2-fluorobenzyl bromide and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane) can be added.

Data Acquisition

-

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Parameter Setup:

-

¹H NMR: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as necessary.

Infrared (IR) Spectroscopy

As 2-fluorobenzyl bromide is a liquid at room temperature, the spectrum is conveniently recorded as a neat (undiluted) liquid film.

Sample Preparation (Neat Liquid)

-

Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Place a single drop of 2-fluorobenzyl bromide onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2-fluorobenzyl bromide.

Caption: Workflow for Spectroscopic Analysis of 2-Fluorobenzyl Bromide.

A Technical Guide to High-Purity 2-Fluorobenzyl Bromide for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount. This guide provides an in-depth technical overview of commercially available high-purity 2-Fluorobenzyl bromide (CAS No. 446-48-0), a key building block in the synthesis of various pharmaceuticals, including the antiplatelet agent Prasugrel.

Commercial Supplier Landscape

A number of chemical suppliers offer 2-Fluorobenzyl bromide at purities suitable for research and pharmaceutical development. The typical purity offered ranges from 98% to over 99%. Key suppliers in this market include Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), Tokyo Chemical Industry (TCI), Chem-Impex, and various other specialized chemical providers.[1][2][3] When selecting a supplier, it is crucial to review their lot-specific Certificate of Analysis (CoA) to ascertain the precise purity and impurity profile.

Comparative Analysis of Supplier Specifications

The following table summarizes the publicly available data on the purity and specifications of 2-Fluorobenzyl bromide from prominent suppliers. It is important to note that lot-to-lot variability is expected, and a CoA should always be requested for critical applications.

| Supplier/Brand | Stated Purity | Analytical Method | Key Specifications |

| Sigma-Aldrich | 98% | Gas Chromatography (GC) | Refractive index: n20/D 1.552 (lit.), Boiling point: 84-85 °C/15 mmHg (lit.), Density: 1.567 g/mL at 25 °C (lit.) |

| Thermo Scientific (Alfa Aesar) | 98% | Gas Chromatography (GC) | Assay (GC): ≥97.5%, Appearance: Clear colorless to yellow liquid, Refractive Index: 1.5490-1.5530 @ 20°C[3] |

| Tokyo Chemical Industry (TCI) | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to Light yellow to Light orange clear liquid |

| Chem-Impex | ≥ 99% | Not specified | Appearance: Clear colorless to light brown liquid, Storage: 0-8°C[1] |

Note: This data is compiled from publicly available information and may not reflect the most current specifications. Always consult the supplier for the latest product information and a lot-specific Certificate of Analysis.

Synthesis, Potential Impurities, and Quality Control

High-purity 2-Fluorobenzyl bromide is typically synthesized via the free-radical bromination of 2-fluorotoluene.[4][5] Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or liquid bromine under UV irradiation.[6]

Given this synthetic route, potential process-related impurities may include:

-

Unreacted 2-fluorotoluene: The starting material for the synthesis.

-

Dibrominated species: Such as 2-fluoro-1-(dibromomethyl)benzene, resulting from over-bromination.

-

Other positional isomers: Depending on the precise reaction conditions, though the benzylic position is preferentially brominated.

-

Residual solvents: From the reaction and purification steps (e.g., carbon tetrachloride, cyclohexane).[6]

The primary method for assessing the purity of 2-Fluorobenzyl bromide is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification of impurities.

Experimental Protocol: Purity Determination by Gas Chromatography

The following is a representative GC method for the analysis of 2-Fluorobenzyl bromide, based on common practices for similar compounds.[7][8][9]

Objective: To determine the purity of 2-Fluorobenzyl bromide and identify potential impurities.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Materials:

-

2-Fluorobenzyl bromide sample

-

High-purity solvent for dilution (e.g., Cyclohexane, Dichloromethane)

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 50 mg of the 2-Fluorobenzyl bromide sample and dissolve it in 10 mL of the chosen solvent.

-

Injection: Inject the prepared sample into the GC system.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Application in Drug Development: The Synthesis of Prasugrel

2-Fluorobenzyl bromide is a critical intermediate in the synthesis of Prasugrel, a thienopyridine class antiplatelet drug.[10] Prasugrel is a P2Y12 receptor antagonist that is used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[11][12][13]

The following diagram illustrates the workflow from supplier selection to the synthesis of a key intermediate for Prasugrel.

Mechanism of Action: P2Y12 Receptor Signaling Pathway

Prasugrel's active metabolite irreversibly blocks the P2Y12 receptor on platelets.[11] This prevents ADP from binding to the receptor, thereby inhibiting platelet activation and aggregation. The diagram below illustrates the P2Y12 signaling pathway and the point of inhibition by Prasugrel.

Conclusion

The selection of a high-purity 2-Fluorobenzyl bromide supplier is a critical step in the development of pharmaceuticals such as Prasugrel. Researchers and drug development professionals should prioritize suppliers who provide comprehensive analytical data and demonstrate consistent product quality. A thorough understanding of the synthesis of 2-Fluorobenzyl bromide, its potential impurities, and the appropriate analytical methods for quality control is essential for ensuring the integrity and success of the final drug product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2-Fluorobenzyl bromide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 5. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. | Semantic Scholar [semanticscholar.org]

- 8. tsijournals.com [tsijournals.com]

- 9. tsijournals.com [tsijournals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The 2-Fluorobenzyl Group: An In-depth Technical Guide to Its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluorobenzyl group is a versatile structural motif increasingly utilized in medicinal chemistry and organic synthesis. The introduction of a fluorine atom at the ortho position of the benzyl (B1604629) group significantly modulates its electronic properties, leading to unique reactivity profiles compared to the parent benzyl group. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2-fluorobenzyl group, focusing on its behavior in key organic transformations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows.

Core Reactivity Principles: The Influence of the Ortho-Fluorine

The reactivity of the 2-fluorobenzyl group is primarily governed by the electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M). These two opposing effects dictate the overall reactivity and regioselectivity of reactions involving the 2-fluorobenzyl group.

At the benzylic carbon, the electron-withdrawing nature of the fluorine can influence the stability of intermediates in nucleophilic substitution reactions. While the benzylic position is inherently activated towards both SN1 and SN2 reactions due to resonance stabilization of the carbocation or the transition state, the ortho-fluoro substituent can subtly alter these reaction pathways.

Nucleophilic Substitution Reactions

The benzylic carbon of 2-fluorobenzyl halides is a key site for nucleophilic substitution, enabling the formation of a wide array of derivatives such as ethers, esters, and amines. These reactions typically proceed via an SN2 mechanism, particularly with primary substrates like 2-fluorobenzyl bromide.

Quantitative Data for Nucleophilic Substitution

| Substrate | Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Fluorobenzyl bromide | Benzylamine | Methanol | N/A | N-(2-Fluorobenzyl)benzylamine | N/A | [1] |

| α-Bromo benzyl acetates (various substitutions) | Et3N·3HF / AgF | Acetonitrile | Room Temperature | α-Fluoro benzyl acetates | 74-92% | [2] |

| 2-Fluorobenzyl bromide | N/A | N/A | N/A | Used in synthesis of 2-pyrrolo[2,3-d]pyrimidines | N/A | [3] |

| 2-Fluorobenzyl bromide | N/A | N/A | N/A | Used as an alkylating agent for imidazolo[1,2-a]pyrimid-5-ones | N/A | [3] |

Experimental Protocol: Williamson Ether Synthesis with 2-Fluorobenzyl Bromide (Representative)

Objective: To synthesize a 2-fluorobenzyl ether from an alcohol.

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

2-Fluorobenzyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol.

-

Dissolve the alcohol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add 2-fluorobenzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Navigating the Stability of 2-Fluorobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzyl bromide is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its utility is rooted in its reactivity, which allows for the introduction of the 2-fluorobenzyl moiety into a wide range of molecules. However, this reactivity also presents challenges regarding its stability and requires careful consideration of storage and handling conditions to ensure its integrity and prevent degradation. This technical guide provides a comprehensive overview of the stability of 2-fluorobenzyl bromide, detailing the factors that influence its degradation, recommended storage protocols, and methodologies for stability assessment.

Core Stability Profile

2-Fluorobenzyl bromide is a combustible liquid that is sensitive to moisture and light.[1][2] It is generally stable at room temperature when stored in a tightly closed container under normal, dry conditions.[3] However, its stability is significantly compromised by exposure to moisture, incompatible materials, and elevated temperatures.

Factors Influencing Stability

Several environmental and chemical factors can impact the stability of 2-fluorobenzyl bromide, leading to its degradation. Understanding these factors is crucial for maintaining the compound's quality and ensuring the reliability of experimental results.

Moisture

Moisture is a critical factor in the degradation of 2-fluorobenzyl bromide. The compound is susceptible to hydrolysis, reacting with water to form 2-fluorobenzyl alcohol and hydrobromic acid.[3] This reaction not only consumes the starting material but also generates acidic byproducts that can catalyze further degradation or interfere with subsequent reactions. The rate of hydrolysis is expected to follow first-order kinetics and is accelerated by an increase in pH and temperature.

Temperature

Elevated temperatures can accelerate the degradation of 2-fluorobenzyl bromide. While stable at ambient temperatures, prolonged exposure to heat can lead to thermal decomposition.[3] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be generated.[3] For optimal stability, storage at refrigerated temperatures (2-8°C) is often recommended, particularly for long-term storage.

Light

Some sources indicate that 2-fluorobenzyl bromide is sensitive to light.[2] Photodegradation can occur, leading to the formation of radical species and subsequent decomposition products. Therefore, it is advisable to store the compound in amber or opaque containers to protect it from light.

Incompatible Materials

2-Fluorobenzyl bromide is incompatible with a range of substances that can promote its decomposition. These include:

-

Bases: React violently, leading to dehydrobromination and other decomposition pathways.[1][3]

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[1][3]

-

Alcohols and Amines: Can undergo nucleophilic substitution reactions with the benzyl (B1604629) bromide moiety.[1][3]

-

Metals: Contact with certain metals, such as steel, can catalyze decomposition.[3]

Recommended Storage Conditions

To ensure the long-term stability and purity of 2-fluorobenzyl bromide, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, amber or opaque glass container. | Protects from moisture and light, and prevents leakage of corrosive vapors. |

| Ventilation | Store in a well-ventilated area.[1][3] | Safely dissipates any vapors that may be released. |

| Separation | Keep away from incompatible materials such as bases, oxidizing agents, alcohols, amines, and metals.[1][3] | Prevents accidental contact and subsequent hazardous reactions. |

Quantitative Stability Data

| Condition | Parameter | Value | Expected Outcome |

| Thermal Stress | 50°C for 4 weeks | >95% | Minor degradation expected. |

| Hydrolytic Stress (Acidic) | 0.1 N HCl at 25°C for 24h | >90% | Moderate degradation to 2-fluorobenzyl alcohol. |

| Hydrolytic Stress (Neutral) | Water at 25°C for 24h | >95% | Slow hydrolysis to 2-fluorobenzyl alcohol. |

| Hydrolytic Stress (Basic) | 0.1 N NaOH at 25°C for 1h | <10% | Rapid decomposition. |

| Oxidative Stress | 3% H₂O₂ at 25°C for 24h | ~50% | Significant degradation to various oxidized products. |

| Photostability | ICH Q1B light exposure | >90% | Potential for minor degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability study of 2-fluorobenzyl bromide involves forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, followed by a long-term stability study under recommended storage conditions.

Forced Degradation Study

Objective: To identify the degradation pathways of 2-fluorobenzyl bromide under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-fluorobenzyl bromide in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a validated analytical method capable of separating 2-fluorobenzyl bromide from its degradation products.

Methodology:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0 min (50% B), 20 min (90% B), 25 min (90% B), 30 min (50% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by peak purity analysis using a photodiode array (PDA) detector to ensure that the 2-fluorobenzyl bromide peak is free from any co-eluting degradation products.

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that negatively impact the stability of 2-fluorobenzyl bromide, leading to its degradation.

Caption: Factors influencing the degradation of 2-Fluorobenzyl bromide.

Conclusion

The stability of 2-fluorobenzyl bromide is a critical consideration for its effective use in research and development. By understanding and controlling the key factors that contribute to its degradation—namely moisture, temperature, light, and incompatible materials—scientists can ensure the integrity of this valuable reagent. Adherence to the recommended storage conditions, including the use of a cool, dry, dark environment under an inert atmosphere, is paramount. For critical applications, conducting stability studies using validated analytical methods is essential to confirm the quality and purity of 2-fluorobenzyl bromide over time.

References

Key starting materials for 2-Fluorobenzyl bromide synthesis

An In-depth Technical Guide on the Core Synthesis of 2-Fluorobenzyl Bromide

Introduction

2-Fluorobenzyl bromide (CAS No: 446-48-0) is a critical fluorinated building block in the fields of organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of a reactive benzyl (B1604629) bromide moiety, which allows for the facile introduction of the 2-fluorobenzyl group into a wide array of molecular structures via nucleophilic substitution reactions.[1] This intermediate is instrumental in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders, as well as agrochemicals and specialty materials.[1] This guide details the primary synthetic routes, key starting materials, and experimental protocols for the preparation of high-purity 2-Fluorobenzyl bromide.

Primary Synthesis Routes from Key Starting Materials

The synthesis of 2-Fluorobenzyl bromide is predominantly achieved through two efficient and scalable routes: the direct free-radical bromination of 2-fluorotoluene (B1218778) and the conversion of 2-fluorobenzyl alcohol.

Route 1: Free-Radical Bromination of 2-Fluorotoluene

This is the most direct and industrially favored method. It involves the selective bromination of the methyl group on the 2-fluorotoluene backbone. The reaction proceeds via a free-radical chain mechanism, which requires an initiator to generate a bromine radical.[2]

-

Key Starting Material : 2-Fluorotoluene

-

Brominating Agents :

-

N-Bromosuccinimide (NBS): A common and selective reagent for benzylic bromination, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂): A more cost-effective and environmentally benign alternative to NBS, where bromine is generated in situ. This reaction is typically initiated by UV light.[3]

-

Elemental Bromine (Br₂): Can be used for direct bromination, but often shows lower selectivity, potentially leading to ring bromination. The reaction is initiated by UV light.[4]

-

Route 2: Synthesis from 2-Fluorobenzyl Alcohol

This two-step approach involves the preparation of 2-fluorobenzyl alcohol, which is then converted to the target bromide. This route can be advantageous when 2-fluorobenzyl alcohol is a more readily available or cost-effective starting material.

-

Key Starting Material : 2-Fluorobenzyl Alcohol

-

Brominating Agents : The conversion of the benzylic alcohol to the bromide is a nucleophilic substitution reaction. Common reagents include:

-

Phosphorus Tribromide (PBr₃)

-

Thionyl Bromide (SOBr₂)

-

Concentrated Hydrobromic Acid (HBr)

-

Data Presentation: Comparison of Synthesis Routes

The following tables summarize quantitative data for the primary synthesis methods.

Table 1: Free-Radical Bromination of 2-Fluorotoluene

| Method | Brominating Agent | Initiator / Catalyst | Solvent | Reaction Time | Yield | Purity | Reference |

| A | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄, Acetonitrile | 4-12 h | 75-90% | >95% | General Knowledge |

| B | HBr / H₂O₂ | UV Light | Dichloromethane or neat | 6-24 h | High | ≥99.0% | [3] |

| C | Elemental Bromine (Br₂) | UV Light | Supercritical CO₂ | 1-3 h | High | >98% | [5] |

Table 2: Conversion of 2-Fluorobenzyl Alcohol to 2-Fluorobenzyl Bromide

| Method | Brominating Agent | Solvent | Reaction Temperature | Yield | Purity | Reference |

| D | Phosphorus Tribromide (PBr₃) | Diethyl Ether | 0 °C to RT | 80-95% | >97% | [6][7] |

| E | 48% Hydrobromic Acid (HBr) | Neat or Toluene | Reflux | 70-85% | >96% | General Knowledge |

Experimental Protocols

The following are detailed methodologies for the key synthesis routes described above.

Protocol 1: Synthesis via HBr/H₂O₂ Bromination of 2-Fluorotoluene

This protocol is adapted from patent literature, highlighting a cost-effective and high-purity method.[3]

-

Reaction Setup : To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add 2-fluorotoluene (1.0 eq) and an organic solvent such as dichloromethane. Add 40% aqueous hydrobromic acid (1.0-3.5 eq).

-

Initiation : Begin stirring and irradiate the mixture with a UV lamp.

-

Reagent Addition : Add 30% hydrogen peroxide (1.0-3.5 eq) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 25-35 °C.

-

Reaction : After the addition is complete, continue stirring under UV irradiation for 6 to 24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup : Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Quench the reaction by washing with a saturated solution of sodium sulfite to remove any unreacted bromine.

-

Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude 2-fluorobenzyl bromide can be purified by vacuum distillation or silica gel column chromatography to achieve high purity (≥99.0%).[3]

Protocol 2: Synthesis via Bromination of 2-Fluorobenzyl Alcohol with PBr₃

This protocol is a standard method for converting primary benzylic alcohols to the corresponding bromides.

-

Reaction Setup : To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluorobenzyl alcohol (1.0 eq) dissolved in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition : Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution. A white precipitate of phosphorous acid may form.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is no longer detected.

-

Workup : Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Extraction and Washing : Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification : The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

A Theoretical and Computational Guide to the Reactivity of 2-Fluorobenzyl Bromide

Abstract

2-Fluorobenzyl bromide is a crucial reagent and building block in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Understanding its reactivity from a theoretical standpoint is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the reactivity of 2-Fluorobenzyl bromide, focusing on computational studies, particularly Density Functional Theory (DFT), to elucidate its electronic structure and preferred reaction mechanisms. It explores the competitive nature of SN1 and SN2 nucleophilic substitution pathways, supported by quantitative data and detailed computational protocols.

Introduction to Benzyl (B1604629) Halide Reactivity

Benzyl halides, including 2-Fluorobenzyl bromide, occupy a unique position in organic chemistry. They are primary halides that exhibit reactivity patterns often associated with more reactive tertiary or allylic systems. This enhanced reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize both carbocation intermediates (in SN1 reactions) and transition states (in SN2 reactions) through resonance.[1]

Nucleophilic substitution is a fundamental transformation for benzyl halides.[2] The reaction can proceed through two primary mechanisms:

-

SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized benzylic carbocation, followed by a rapid attack by a nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles.[1]

-

SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry.[3] This mechanism is favored by strong nucleophiles and polar aprotic solvents.

The presence of a fluorine atom at the ortho position in 2-Fluorobenzyl bromide introduces significant electronic effects that modulate the delicate balance between these two pathways.

Theoretical Framework: Density Functional Theory (DFT)

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for dissecting reaction mechanisms and predicting reactivity.[4] By solving approximations of the Schrödinger equation, DFT can determine the electronic structure of molecules and transition states. Key theoretical concepts derived from DFT calculations include:

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an electrophile like 2-Fluorobenzyl bromide, the LUMO's energy and spatial distribution indicate the most likely site for nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity.[5]

-

Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]

-

Activation Energy (ΔG‡): DFT can be used to calculate the energy of transition states, providing the free energy of activation. This quantitative measure allows for the direct comparison of the feasibility of different reaction pathways (e.g., SN1 vs. SN2).[7]

Computational Workflow for Reactivity Analysis

A typical theoretical study of 2-Fluorobenzyl bromide's reactivity involves a systematic computational workflow. This process ensures that calculated properties are reliable and physically meaningful.

References

- 1. asccollegekolhar.in [asccollegekolhar.in]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of 2-Fluorobenzyl Bromide in the Synthesis of Key Pharmaceutical Agents

Application Note

Introduction

2-Fluorobenzyl bromide is a versatile reagent in organic chemistry, serving as a crucial building block for the introduction of the 2-fluorobenzyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. This document outlines the application of 2-Fluorobenzyl bromide in the synthesis of two notable pharmaceutical compounds: the antiplatelet agent Prasugrel (B1678051) and the analgesic Ralfinamide (B1678110). Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers and professionals in drug development.

Application in Prasugrel Synthesis

Prasugrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, playing a critical role in inhibiting platelet activation and aggregation.[1][2][3] 2-Fluorobenzyl bromide is a key starting material in the synthesis of a crucial intermediate, α-cyclopropylcarbonyl-2-fluorobenzyl bromide, which is then condensed with a thienopyridine core.

Quantitative Data for Prasugrel Intermediate Synthesis

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

| 1 | Cyclopropyl-2-fluorobenzyl ketone, Phenyltrimethylammonium (B184261) tribromide | α-cyclopropylcarbonyl-2-fluorobenzyl bromide | Dichloromethane (B109758) | - | 96.9 | >93.5 | [4] |

| 2 | Cyclopropyl-2-fluorobenzyl ketone, Phenyltrimethylammonium tribromide | α-cyclopropylcarbonyl-2-fluorobenzyl bromide | Diethyl ether | - | 96.2 | >94.5 | [4] |

| 3 | 2-Fluorobenzyl cyanide, Cyclopropyl magnesium bromide | Cyclopropyl 2-fluorobenzyl ketone | Tetrahydrofuran | - | 85 (pure) | 99 | [5] |

Experimental Protocol: Synthesis of α-cyclopropylcarbonyl-2-fluorobenzyl bromide

This protocol is adapted from a patented method for preparing a key intermediate in the synthesis of Prasugrel.[4]

Materials:

-

Cyclopropyl-2-fluorobenzyl ketone

-

Phenyltrimethylammonium tribromide (PTT)

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 20g (0.112mol) of cyclopropyl-2-fluorobenzyl ketone in 300ml of dichloromethane in a reaction vessel.

-

With stirring at approximately 10°C, add 40g (0.1064mol) of phenyltrimethylammonium tribromide in several small portions over about 8 hours. The reddish-brown solid should dissolve, followed by the gradual precipitation of an adularescent solid.

-

After the addition is complete, continue to stir the reaction mixture at about 10°C for an additional 2 hours.

-

Upon completion of the reaction, add 100ml of water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with 50ml of dichloromethane.

-

Combine the organic layers and wash three times with 50ml of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation at 40°C to obtain the crude product, α-cyclopropylcarbonyl-2-fluorobenzyl bromide.

-

Expected yield: ~28g (96.9%), with a purity of >93.5% as determined by HPLC.

Prasugrel's Mechanism of Action

Prasugrel is a prodrug that is metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on platelets. This binding prevents ADP from activating the receptor, thereby inhibiting platelet aggregation and thrombus formation.[1][2][6]

Caption: Mechanism of action of Prasugrel.

Application in Ralfinamide Synthesis

Ralfinamide is a multimodal drug investigated for the treatment of neuropathic pain.[7] Its complex pharmacology involves the blockade of voltage-gated sodium channels, N-type calcium channels, and antagonism of NMDA receptors.[7][8] 2-Fluorobenzyl bromide is utilized in the synthesis of a key intermediate, 4-(2-fluorobenzyloxy)benzaldehyde.

Quantitative Data for Ralfinamide Intermediate Synthesis

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield (%) | Purity of Intermediate | Reference |

| 1 | 4-hydroxybenzaldehyde, 2-fluorobenzyl bromide | 4-(2-fluorobenzyloxy)benzaldehyde | Toluene | Phase Transfer Catalyst | 88.6 | 0.07% of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (B1445766) impurity | [9] |

Experimental Protocol: Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde

This protocol is based on a patented procedure for synthesizing a key intermediate for Ralfinamide.[9]

Materials:

-

4-hydroxybenzaldehyde

-

2-fluorobenzyl bromide

-

Potassium carbonate

-

Tetradecyl trimethylammonium bromide (Phase Transfer Catalyst)

-

Toluene

Procedure:

-

In a suitable reaction vessel, create a mixture of 2-fluorobenzyl bromide, 4-hydroxybenzaldehyde, potassium carbonate, and tetradecyl trimethylammonium bromide in toluene.

-

Slowly heat the mixture with stirring.

-

Maintain the reaction temperature and continue stirring for the appropriate duration to ensure completion of the reaction.

-

After the reaction is complete, cool the mixture.

-

Work-up the reaction mixture, which may involve washing with water and brine, followed by drying of the organic phase.

-

Isolate the product, 4-(2-fluorobenzyloxy)benzaldehyde, by removing the solvent under reduced pressure.

-

The crude product may be further purified by crystallization if necessary.

-

Expected yield: 88.6%.

Ralfinamide's Multimodal Mechanism of Action

Ralfinamide is believed to exert its analgesic effects through the modulation of several key targets involved in pain signaling pathways.[7][8][10]

Caption: Multimodal mechanism of action of Ralfinamide.

References

- 1. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. thrombosiscanada.ca [thrombosiscanada.ca]

- 4. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]

- 5. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]

- 6. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]

- 7. Ralfinamide - Wikipedia [en.wikipedia.org]

- 8. Science | Newron Pharmaceuticals [newron.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Alkylation of Amines with 2-Fluorobenzyl Bromide

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorinated motifs, such as the 2-fluorobenzyl group, is of particular interest to drug development professionals. The fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles.

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 2-fluorobenzyl bromide. The primary challenge in such reactions is often the lack of selectivity, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts.[1][2][3] This protocol outlines a straightforward and efficient method to achieve controlled N-alkylation.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide ion.[4][5] A base is required to neutralize the hydrogen bromide (HBr) generated during the reaction.[6]

Figure 1: General scheme for N-alkylation of a primary amine with 2-fluorobenzyl bromide.

Experimental Protocols

This section details a general and reliable procedure for the N-alkylation of amines. The protocol is adapted from established methods for N-alkylation using benzyl (B1604629) halides in an aqueous medium, which offers a greener alternative to many organic solvents.[7]

Materials and Reagents:

-

Primary or secondary amine (1.0 mmol)

-

2-Fluorobenzyl bromide (1.1 - 1.2 mmol)

-

Sodium bicarbonate (NaHCO₃) (2.2 mmol)

-

Deionized water (10 mL)

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for chromatography)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the amine (1.0 mmol), sodium bicarbonate (2.2 mmol), and deionized water (10 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add 2-fluorobenzyl bromide (1.1 mmol) dropwise at room temperature.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using an oil bath or heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[7]

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR, and GC-MS.[7]

Data Presentation

The following table summarizes representative results for the N-alkylation of various amines with benzyl halides under different conditions, illustrating the expected yields and reaction times.

| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 2 | 94 (Dibenzyl) | [7] |

| 2-Fluoroaniline | Benzyl bromide | NaHCO₃ | Water | 80 | 2.5 | 91 (Dibenzyl) | [7] |

| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | RT | 2 | 96 (Dibenzyl) | [8] |

| Piperidine | Benzyl bromide | NaHCO₃ | Water | 80 | 1.5 | 96 | [7] |

| Benzylamine | Butyl bromide | Triethylamine | DMF | 20-25 | 8 | 77 (Monoalkyl) | [9] |

Note: The table presents data for similar reactions to provide an expected range of outcomes. Yields can vary based on the specific amine substrate and precise reaction conditions.

Workflow and Logic Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of N-(2-fluorobenzyl) amines.

Caption: General workflow for the N-alkylation of amines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: O-alkylation of Phenols using 2-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the O-alkylation of phenols using 2-fluorobenzyl bromide. This reaction is a crucial transformation in medicinal chemistry and drug discovery, as the introduction of a 2-fluorobenzyl ether moiety can significantly modulate a molecule's pharmacological properties. The fluorinated benzyl (B1604629) group can enhance binding affinity, improve metabolic stability, and increase cell permeability.

The primary method for this transformation is the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide ion.[3][4]

Key Applications in Drug Development:

The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[5] The 2-fluorobenzyl group, in particular, can introduce favorable electronic properties and engage in specific interactions with biological targets. Aryl benzyl ethers with fluoro substituents have been synthesized and evaluated for their anti-cancer activities.

Experimental Protocols

The following protocols are generalized for the O-alkylation of phenols with 2-fluorobenzyl bromide. The specific conditions, such as reaction time and temperature, may need to be optimized for different phenol substrates.

Protocol 1: General Procedure using Potassium Carbonate in Acetone (B3395972)

This is a widely used and effective method for the O-alkylation of phenols.

Materials:

-

Substituted or unsubstituted phenol

-

2-Fluorobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (reagent grade)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenol (1.0 equivalent) in acetone (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add 2-fluorobenzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Procedure using Sodium Hydride in DMF

This protocol is suitable for less reactive phenols or when a stronger base is required.

Materials:

-

Substituted or unsubstituted phenol

-

2-Fluorobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-